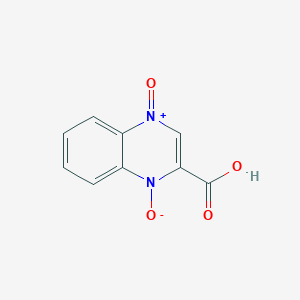
2-Quinoxalinecarboxylic acid, 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarboxylic acid, 1,4-dioxide is a unique chemical compound with the linear formula C9H6N2O4 . It is an important class of heterocyclic N-oxides, which have found application in the clinic as antibacterial drugs and are used in agriculture . This compound has a wide range of biological activity, making it a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Synthesis Analysis
The synthesis of 2-Quinoxalinecarboxylic acid, 1,4-dioxide involves various chemical reactions . The main approaches for the synthesis of quinoxaline 1,4-dioxides have been discussed in several papers .Molecular Structure Analysis
The molecular structure of 2-Quinoxalinecarboxylic acid, 1,4-dioxide is represented by the SMILES string [O-]N+=C1N+=C2)=C2C(O)=O . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors .Chemical Reactions Analysis
The chemical reactions of 2-Quinoxalinecarboxylic acid, 1,4-dioxide involve the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan 14a, leading to intermediate a .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinoxalinecarboxylic acid, 1,4-dioxide are represented by the linear formula C9H6N2O4 . The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists in heterocycles with N-oxide fragments .Applications De Recherche Scientifique
Metal Chelate Formation : 2-Quinoxalinecarboxylic acid forms stable metal chelates with divalent metals like copper, nickel, cobalt, and zinc, as studied through spectrophotometric measurements. These complexes exhibit low solubility in water and involve chelation of both the carboxyl group and the ring nitrogen group (Kidani, Ohira, & Koike, 1974).
DNA Cleavage in Hypoxic Conditions : Quinoxaline 1,4-dioxide has been shown to selectively cleave DNA under hypoxic (low-oxygen) conditions, providing insights into its cytotoxic and mutagenic activities, especially in the context of quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).
Anticancer and Antitumor Properties : Certain derivatives of quinoxaline-1,4-dioxide exhibit anti-viability, anti-migration, and anti-proliferative actions on various malignant cell lines, including melanoma and brain tumor cells, making it a potential candidate for cancer research (Silva et al., 2019).
Photochemical Reactions : The photolysis of quinoxaline 1,4-dioxide results in various transient absorption spectra and products, indicating its potential utility in photochemical applications (Kawata, Kikuchi, & Kokubun, 1983).
Antibacterial Activity : Derivatives of 2-Quinoxalinecarboxylic acid, 1,4-dioxide, such as its esters, amides, and acid hydrazide, have been evaluated for antibacterial properties, showing increased effectiveness when orally administered (Miller et al., 1969).
Chemotherapeutic Characteristics : Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown significant antibacterial properties against various strains, including drug-resistant mycobacteria, indicating their potential as antimicrobial agents (Buravchenko et al., 2022).
Antimicrobial Activity in Animal Muscles : Molecularly imprinted polymers selective for metabolites of quinoxaline-1,4-dioxides have been developed for detecting trace amounts in animal muscles, suggesting applications in food safety and veterinary medicine (Duan et al., 2011; Duan et al., 2013).
Antituberculosis Agents : Several quinoxaline-1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The presence of specific substituents significantly affects their activity, offering leads for new antituberculosis drug synthesis (Jaso et al., 2005).
Safety And Hazards
Orientations Futures
The increasing incidence of multidrug-resistant TB highlights the urgent need for an intensified quest to discover innovative anti-TB medications . In this study, four new derivatives from the quinoxaline-2-carboxylic acid 1,4-dioxide class were investigated . These compounds present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Propriétés
IUPAC Name |
1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-5-10(14)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUJWYXGUYPCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(=O)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170875 |
Source


|
| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinecarboxylic acid, 1,4-dioxide | |
CAS RN |
17987-99-4 |
Source


|
| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)

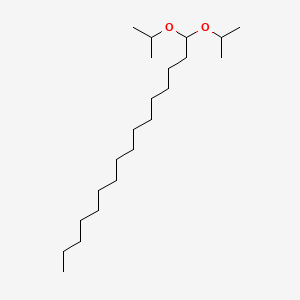

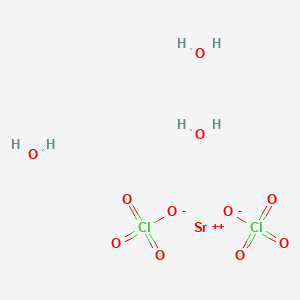
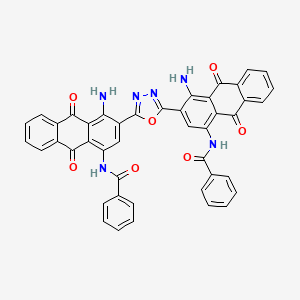
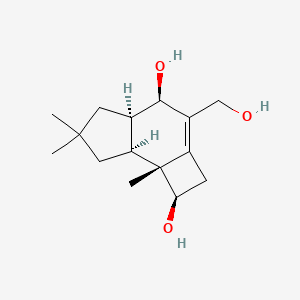
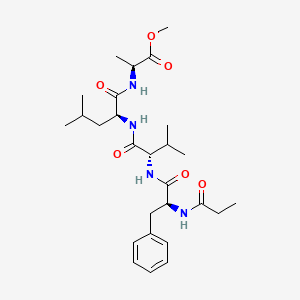
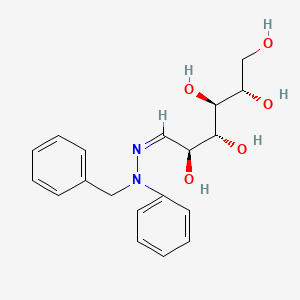
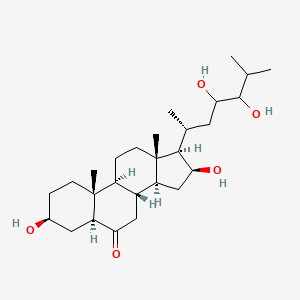
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)

![5-[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B579543.png)